molecular formula C18H23NaO5S B12413181 17beta-Estradiol sulfate-d5 (sodium)

17beta-Estradiol sulfate-d5 (sodium)

Cat. No.: B12413181
M. Wt: 379.5 g/mol
InChI Key: LMJQCTISQYSLPF-ZWAABPKCSA-M
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Description

17beta-Estradiol sulfate-d5 (sodium) is a synthetic derivative of 17beta-Estradiol, a potent estrogen hormone. This compound is labeled with deuterium (d5) and is often used in scientific research to study the metabolism and pharmacokinetics of estradiol. The sodium salt form enhances its solubility in aqueous solutions, making it suitable for various experimental applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17beta-Estradiol sulfate-d5 (sodium) typically involves the sulfonation of 17beta-Estradiol with sulfur trioxide-pyridine complex in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out under controlled temperature conditions to ensure the selective formation of the sulfate ester. The deuterium labeling is introduced by using deuterated reagents during the synthesis of the parent 17beta-Estradiol molecule.

Industrial Production Methods

Industrial production of 17beta-Estradiol sulfate-d5 (sodium) follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to achieve high purity and yield. The final product is often lyophilized to obtain a stable powder form suitable for storage and transportation.

Chemical Reactions Analysis

Types of Reactions

17beta-Estradiol sulfate-d5 (sodium) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form estrone sulfate.

    Reduction: Reduction reactions can convert it back to 17beta-Estradiol.

    Hydrolysis: The sulfate group can be hydrolyzed to release free estradiol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Hydrolysis: Acidic or enzymatic hydrolysis using sulfuric acid or sulfatase enzymes.

Major Products

    Oxidation: Estrone sulfate.

    Reduction: 17beta-Estradiol.

    Hydrolysis: Free 17beta-Estradiol and sulfate ions.

Scientific Research Applications

17beta-Estradiol sulfate-d5 (sodium) is widely used in scientific research due to its stability and solubility. Its applications include:

    Chemistry: Used as a reference standard in mass spectrometry and chromatography.

    Biology: Studied for its role in estrogen metabolism and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects and as a biomarker for estrogen-related diseases.

    Industry: Utilized in the development of pharmaceuticals and diagnostic assays.

Mechanism of Action

The compound exerts its effects by binding to estrogen receptors (ERs) in target tissues. Upon binding, it activates the receptor, leading to the transcription of estrogen-responsive genes. This process involves the recruitment of coactivators and the formation of a transcriptional complex. The deuterium labeling does not significantly alter the biological activity but allows for precise tracking in metabolic studies.

Comparison with Similar Compounds

Similar Compounds

    Estrone sulfate: Another estrogen sulfate with similar biological activity.

    Estriol sulfate: A less potent estrogen sulfate.

    17beta-Estradiol: The parent compound without the sulfate group.

Uniqueness

17beta-Estradiol sulfate-d5 (sodium) is unique due to its deuterium labeling, which provides a distinct advantage in metabolic and pharmacokinetic studies. The sodium salt form also enhances its solubility, making it more versatile for various experimental conditions.

Properties

Molecular Formula

C18H23NaO5S

Molecular Weight

379.5 g/mol

IUPAC Name

sodium;[(8R,9S,13S,14S,17S)-6,6,7,7,9-pentadeuterio-17-hydroxy-13-methyl-11,12,14,15,16,17-hexahydro-8H-cyclopenta[a]phenanthren-3-yl] sulfate

InChI

InChI=1S/C18H24O5S.Na/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h3,5,10,14-17,19H,2,4,6-9H2,1H3,(H,20,21,22);/q;+1/p-1/t14-,15-,16+,17+,18+;/m1./s1/i2D2,4D2,14D;

InChI Key

LMJQCTISQYSLPF-ZWAABPKCSA-M

Isomeric SMILES

[2H][C@]12CC[C@]3([C@H]([C@@H]1C(C(C4=C2C=CC(=C4)OS(=O)(=O)[O-])([2H])[2H])([2H])[2H])CC[C@@H]3O)C.[Na+]

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+]

Origin of Product

United States

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